molecular formula C12H13N5 B14536921 5-Amino-3-(dimethylamino)-1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 62121-61-3

5-Amino-3-(dimethylamino)-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B14536921
CAS No.: 62121-61-3
M. Wt: 227.27 g/mol
InChI Key: PLXHLVMUCNHIMI-UHFFFAOYSA-N
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Description

5-Amino-3-(dimethylamino)-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(dimethylamino)-1-phenyl-1H-pyrazole-4-carbonitrile typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction is carried out under controlled conditions, often using ethanol or methanol as solvents at temperatures ranging from 0°C to 78°C . The yield of the product can vary depending on the specific reaction conditions and the purity of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve scalable solvent-free reactions to enhance yield and reduce environmental impact. The use of alternative starting materials, such as diketene, has also been explored to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(dimethylamino)-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include hydrazine derivatives, ethyl acetoacetate, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO) .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

5-Amino-3-(dimethylamino)-1-phenyl-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-3-(dimethylamino)-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain kinases or enzymes, thereby modulating various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
  • 3-(Dimethylamino)-1-phenyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-3-(methylamino)-1-phenyl-1H-pyrazole-4-carbonitrile

Uniqueness

5-Amino-3-(dimethylamino)-1-phenyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

62121-61-3

Molecular Formula

C12H13N5

Molecular Weight

227.27 g/mol

IUPAC Name

5-amino-3-(dimethylamino)-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C12H13N5/c1-16(2)12-10(8-13)11(14)17(15-12)9-6-4-3-5-7-9/h3-7H,14H2,1-2H3

InChI Key

PLXHLVMUCNHIMI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN(C(=C1C#N)N)C2=CC=CC=C2

Origin of Product

United States

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